Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate
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Overview
Description
Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate is an organic compound with the molecular formula C13H16O5. It is known for its unique structure, which includes a formyl group, a hydroxyphenoxy group, and a butanoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate typically involves the reaction of 4-hydroxybenzaldehyde with ethyl 4-bromobutanoate in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or industrial chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The hydroxyphenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: 4-(4-carboxy-3-hydroxyphenoxy)butanoate.
Reduction: 4-(4-hydroxymethyl-3-hydroxyphenoxy)butanoate.
Substitution: Various substituted phenoxybutanoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The hydroxyphenoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate can be compared with similar compounds such as:
Ethyl 4-(4-hydroxy-3-methoxyphenoxy)butanoate: Similar structure but with a methoxy group instead of a formyl group.
Ethyl 4-(4-formyl-3-methoxyphenoxy)butanoate: Similar structure but with a methoxy group instead of a hydroxy group.
Ethyl 4-(4-formyl-3-hydroxyphenoxy)propanoate: Similar structure but with a propanoate ester instead of a butanoate ester.
This compound is unique due to the presence of both a formyl group and a hydroxyphenoxy group, which confer distinct chemical reactivity and potential biological activity .
Properties
IUPAC Name |
ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O5/c1-2-17-13(16)4-3-7-18-11-6-5-10(9-14)12(15)8-11/h5-6,8-9,15H,2-4,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNCWTDCVZRKAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCOC1=CC(=C(C=C1)C=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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